![molecular formula C9H18N2O2 B2889595 1-(Cyclopropylmethyl)-hydrazinecarboxylic acid 1,1-dimethylethyl ester CAS No. 1314973-05-1](/img/structure/B2889595.png)
1-(Cyclopropylmethyl)-hydrazinecarboxylic acid 1,1-dimethylethyl ester
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Description
The compound is a derivative of hydrazinecarboxylic acid with a cyclopropylmethyl group and a 1,1-dimethylethyl ester group. Hydrazinecarboxylic acids are a class of compounds containing a carboxylic acid linked to a hydrazine group. Cyclopropylmethyl is a type of alkyl group derived from cyclopropane, and 1,1-dimethylethyl is another name for the tert-butyl group .
Molecular Structure Analysis
The molecular structure would likely show the carboxylic acid part forming an ester linkage with the 1,1-dimethylethyl group, and the hydrazine part linked to the cyclopropylmethyl group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, esters can undergo hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of an ester group could make it polar and potentially capable of participating in hydrogen bonding .Scientific Research Applications
Synthesis and Chemical Transformations
1-(Cyclopropylmethyl)-hydrazinecarboxylic acid 1,1-dimethylethyl ester is likely to be involved in synthesis and chemical transformation processes similar to those observed for structurally related compounds. For instance, reactions involving esters of cyclohexanecarboxylic acids and cyclopropane-1,1-dicarboxylic acids with hydrazines have been utilized to produce various cyclic and acyclic products, demonstrating the versatility of such esters in organic synthesis (Shchepin et al., 2003), (Trushkov et al., 2017).
Protective Groups in Peptide Synthesis
The compound could also find applications as a protective group in peptide synthesis, similar to other ester-based protecting groups. For example, the 4-aminobenzyl ester-based carboxy-protecting group, which is removable with hydrazine, suggests that derivatives like 1-(Cyclopropylmethyl)-hydrazinecarboxylic acid 1,1-dimethylethyl ester could be useful in the synthesis of atypical peptides or as orthogonal protecting groups in complex synthetic routes (Chan et al., 1995).
properties
IUPAC Name |
tert-butyl N-amino-N-(cyclopropylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11(10)6-7-4-5-7/h7H,4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWJZIAMVJTVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-hydrazinecarboxylic acid 1,1-dimethylethyl ester |
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